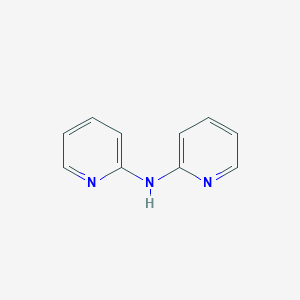

2,2'-Dipyridylamine

Beschreibung

2,2'-Dipyridylamine (C₁₀H₉N₃) is a nitrogen-containing heterocyclic ligand composed of two pyridyl groups linked by an amine bridge. First reported over a century ago, it has gained prominence in coordination chemistry due to its versatile binding modes, which arise from the dual donor sites (pyridyl-N and amino-N) . Its conformational flexibility allows it to adapt to diverse metal centers, enabling applications in catalysis, photoluminescent materials, and bioinorganic chemistry . Recent studies highlight its role in electrocatalytic oxygen reduction reactions (ORR), where it facilitates two-electron pathways for hydrogen peroxide (H₂O₂) production .

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPCBAWTWYFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061619 | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-34-2 | |

| Record name | 2,2′-Dipyridylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2-pyridyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPYRIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9BF664YAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Pyridine Dehydrogenation Coupling with Sodium Amide

The direct coupling of pyridine via dehydrogenation represents the most straightforward route to 2,2'-dipyridylamine. This method involves heating pyridine with sodium amide (NaNH₂) at elevated temperatures (typically 200–300°C). The reaction proceeds through a radical mechanism, where sodium amide abstracts hydrogen from pyridine's α-position, enabling C–N bond formation between two pyridine monomers .

Critical parameters include:

-

Molar ratio : Pyridine:NaNH₂ = 1:1.2–1.5

-

Temperature : 220–260°C

-

Reaction time : 12–24 hours

While this method avoids halogenated intermediates, yields remain moderate (35–45%) due to competing side reactions, including over-dehydrogenation and polymer formation . Recent studies suggest that adding tert-butanol as a proton shuttle improves selectivity to 55–60% by stabilizing reactive intermediates .

Nucleophilic Aromatic Substitution: 2-Aminopyridine and 2-Chloropyridine

This two-step approach combines 2-aminopyridine and 2-chloropyridine in the presence of a strong base. The reaction typically employs barium oxide (BaO) or potassium tert-butoxide as the dehydrohalogenation agent .

Mechanism :

-

Deprotonation : The base abstracts a proton from 2-aminopyridine, generating a nucleophilic amide ion.

-

Substitution : The amide ion attacks 2-chloropyridine at the para-position to the chlorine, forming the C–N bond.

| Component | Quantity | Role |

|---|---|---|

| 2-Aminopyridine | 10 g | Nucleophile |

| 2-Chloropyridine | 10 mL | Electrophile |

| Potassium tert-butoxide | 20 g | Base |

| Benzene | 200 mL | Solvent |

| Reaction time | 72 hours | Reflux conditions |

This method achieves yields of 65–70% after recrystallization with CH₂Cl₂/n-hexane. However, the prolonged reaction time and use of carcinogenic benzene limit its industrial scalability .

Ullmann-Type Dehalogenation Coupling

The Ullmann reaction couples 2-halopyridines (X = Cl, Br) using transition metal catalysts. Copper or nickel catalysts facilitate the C–N bond formation via oxidative addition and reductive elimination steps .

Typical Conditions :

-

Catalyst : CuI (5–10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMF or DMSO

-

Temperature : 120–150°C

While this method achieves 75–80% yields, it faces challenges:

-

Halide availability : 2-Chloropyridine is cost-prohibitive compared to pyridine .

-

Catalyst recovery : Copper residues require extensive purification.

-

Environmental impact : Halogenated byproducts necessitate specialized disposal .

Raney Nickel-Catalyzed Dehydrogenative Coupling

A breakthrough method developed in Chinese patents (e.g., CN105130883A) employs Raney nickel with reaction promoters (e.g., sodium ethylate, sec.-propyl aluminium) . This one-pot synthesis operates under nitrogen at 160–260°C, converting pyridine directly into DPA with exceptional efficiency.

Key Innovations :

-

Promoters : Sodium ethylate (NaOEt) reduces the activation energy of pyridine’s C–H bond cleavage by 30–40 kJ/mol .

-

Solvent : Dimethylacetamide (DMAC) enhances catalyst stability and product solubility.

| Promoter | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Sodium ethylate | 220 | 82 | 91 |

| Aluminum isopropylate | 200 | 78 | 89 |

| Sodium amide | 240 | 75 | 85 |

This method eliminates halogenated reagents and achieves near-quantitative pyridine conversion (98%), making it the most scalable and eco-friendly route .

Solvent-Phase Synthesis with Phase-Transfer Catalysts

Recent modifications to the nucleophilic substitution route replace benzene with safer solvents (e.g., toluene, methylcyclohexane) and employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide .

Advantages :

-

Reduced toxicity : Eliminates benzene without compromising yield (68–72%).

-

Faster kinetics : Reaction time decreases from 72 to 48 hours.

Limitations :

-

PTCs increase production costs by 15–20%.

-

Product isolation requires multistep extraction.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Index | Environmental Impact | Scalability |

|---|---|---|---|---|

| Sodium amide coupling | 45 | Low | Moderate | Moderate |

| Ullmann dehalogenation | 75 | High | High | Low |

| Raney nickel catalytic | 82 | Medium | Low | High |

| Solvent-phase PTC | 70 | Medium | Moderate | Moderate |

Analyse Chemischer Reaktionen

Coordination Chemistry with Transition Metals

dpa forms stable complexes with metals, adopting distinct coordination modes:

Table 2: Coordination Modes of dpa in Metal Complexes

-

Copper Complexes : [Cu(dpa)(OH₂)₂]²⁺ catalyzes hydrolysis of phosphotriesters with a turnover rate of 4.8 × 10⁻³ s⁻¹ at pH 7 .

-

Nickel Complexes : Trinuclear [Ni₃(dpa)₄Cl₂] exhibits antiferromagnetic coupling (J = -12.5 cm⁻¹) .

Table 3: 2e-ORR Performance of dpa vs. Precious Metal Alloys

| Catalyst | Onset Potential (V vs. RHE) | H₂O₂ Yield | Stability |

|---|---|---|---|

| dpa/GCE | 0.60 | ~80% | >50 cycles |

| Pt-Hg | 0.65 | ~85% | Limited |

Mechanism : DFT calculations propose three pathways involving OPCET (oxygen-proton-coupled electron transfer) and PCET steps, with dpa-C conformer showing the lowest activation barrier (0.48 V vs. SHE) .

Catalytic Hydrolysis Reactions

dpa-metal complexes accelerate hydrolysis of organophosphates:

-

Sarin Hydrolysis : [Cu(dpa)(OH)(OH₂)]⁺ achieves complete hydrolysis of Sarin in 300s at pH 7 .

-

Phosphotriester Cleavage : Rate enhancement of 10⁴-fold compared to uncatalyzed reactions .

Amine Protection and Deprotection

dpa derivatives like dipyridylamine-acetamide (Dpaa) act as protecting groups for primary amines:

-

Cleavage Mechanism : Protonation of pyridyl-N activates the carbonyl, enabling nucleophilic attack by water (ΔG‡ = 26.7–32.1 kcal/mol) .

-

Applications : Used in peptide synthesis due to mild deprotection conditions (aqueous acid) .

DNA-Binding and Bioactivity

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Versatility as a Ligand

2,2'-Dipyridylamine can exist in multiple protonation states and adopt various coordination modes, allowing it to stabilize complexes with different metal ions. It can form mononuclear, dinuclear, and polynuclear complexes, which are characterized by distinct structural features.

| Coordination Mode | Description |

|---|---|

| Mode I | Bidentate coordination |

| Mode II | Tridentate coordination |

| Mode III | Tetradentate coordination |

| Mode IV | Bridging coordination |

| Mode V | Bimetallic complexes |

Studies have shown that dpa can stabilize complexes with metals such as Cu, Ru, Rh, and others, enhancing their chemical reactivity and stability .

Catalysis

Homogeneous Catalysis

Dpa-containing metal complexes have been extensively studied for their catalytic activities in various reactions. For instance, platinum(II) complexes with dpa derivatives have demonstrated efficient catalytic performance in C–H activation reactions. The structural flexibility of dpa allows for the formation of active catalytic sites that facilitate these transformations .

Photocatalysis

Dpa also plays a role in photocatalytic applications, particularly in the degradation of pollutants and the conversion of solar energy into chemical energy. The photophysical properties of dpa derivatives enable them to absorb light effectively and participate in electron transfer processes .

Luminescent Materials

Photoluminescence

Dpa-based metal complexes exhibit interesting luminescent properties due to intraligand π* to π transitions. These complexes have been explored for their potential applications in light-emitting devices and sensors. For example, iridium(III) complexes with dpa ligands show strong blue luminescence, making them suitable for OLED applications .

Biological Applications

DNA Binding Studies

Research has indicated that dpa complexes can interact with DNA, making them potential candidates for anticancer agents. A study on copper(II) complexes of dpa revealed significant binding affinity to calf thymus DNA (CT-DNA), suggesting electrostatic interactions as the primary binding mode . The intrinsic binding constants were calculated to be for one complex, indicating a strong interaction.

Antitumor Activity

In vitro studies have shown that certain dpa-metal complexes possess antitumor activity against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The results indicated that these complexes could inhibit cell growth effectively compared to normal cell lines .

Synthesis of Novel Complexes

Recent advancements in the synthesis of dpa-based metal complexes have focused on improving efficiency and versatility. Non-conventional synthetic methods have been developed that allow for the derivatization of dpa after coordination with metal centers, leading to higher yields and more diverse complex structures .

Case Studies

-

Copper(II) Complexes

- Synthesis : [Cu(dpa)(Gly)Cl]·2H₂O was synthesized using glycine as a co-ligand.

- Findings : Exhibited significant DNA binding and antitumor activity against MCF7 cells.

-

Platinum(II) Complexes

- Synthesis : Various platinum(II) complexes were synthesized using methylene-bridged dpa derivatives.

- Findings : Showed promising catalytic activity in C–H activation reactions and exhibited luminescent properties suitable for OLEDs.

- Rhenium(V) Complexes

Wirkmechanismus

The mechanism of action of 2,2’-Dipyridylamine largely depends on its role as a ligand. When forming complexes with metals, it can influence the electronic properties and reactivity of the metal center. This can affect various molecular targets and pathways, such as those involved in catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of this compound with Analogues

Coordination Chemistry

This compound forms complexes with transition metals (e.g., Co, Ni, Ru) that exhibit distinct coordination behaviors:

- Dynamic Equilibria : Cobalt(II) complexes with this compound display solvent-dependent octahedral ↔ tetrahedral equilibria, with equilibrium constants ranging from 2.0 to 6.4 in dimethylformamide (DMF) . Such flexibility is absent in bpy complexes, which predominantly adopt octahedral geometries.

- Spin Crossover (SCO) : Iron(II) complexes with this compound demonstrate SCO behavior, transitioning between high-spin and low-spin states under external stimuli. This property is rare in phenanthroline-based systems .

Table 2: Metal Complex Properties

Photophysical Properties

This compound-based Re(I) complexes exhibit tunable luminescence, with emission wavelengths sensitive to solvent polarity .

Biologische Aktivität

2,2'-Dipyridylamine (DPA) is an organic compound characterized by its two pyridine rings connected by an amine group. It serves as a bidentate ligand in coordination chemistry and has garnered attention due to its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of DPA, highlighting its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C10H9N3

- Molecular Weight : 171.20 g/mol

- Melting Point : 90-92 °C

- Boiling Point : 222 °C at 50 mmHg

- Structure : DPA features two nitrogen atoms in the pyridine rings that can coordinate with metal ions, enhancing its biological activity.

Antitumor Activity

Recent studies have demonstrated that DPA and its metal complexes exhibit significant antitumor activity. For instance, a study involving copper complexes of DPA showed promising results against breast cancer (MCF7) and hepatocellular carcinoma (HEPG2) cell lines. The complex [Cu(dpa)(Gly)Cl] demonstrated a higher potency compared to other tested complexes, with an intrinsic binding constant of for CT-DNA interactions, indicating strong DNA binding capabilities .

Antimicrobial Activity

DPA also exhibits notable antimicrobial properties. In vitro tests revealed that DPA complexes effectively inhibited the growth of various pathogenic bacteria and fungi. The complex [Cu(dpa)(Gly)Cl], for example, showed enhanced activity against several microbial strains when compared to other ligands .

The mechanisms through which DPA exerts its biological effects include:

- DNA Binding : DPA's ability to bind to DNA through electrostatic interactions and groove binding plays a crucial role in its antitumor activity. This binding can interfere with DNA replication and transcription processes.

- Redox Activity : The redox behavior of DPA complexes contributes to their biological activity. Cyclic voltammetry studies have shown that these complexes undergo quasi-reversible redox reactions, which may enhance their interaction with cellular targets .

Study on Copper-DPA Complexes

A significant case study involved the synthesis and characterization of copper complexes with DPA. The study focused on their interaction with CT-DNA and evaluated their antitumor efficacy against cancer cell lines. The results indicated that the copper-DPA complex had a higher binding affinity for DNA compared to other ligands tested, leading to increased cytotoxicity against cancer cells .

Luminescence Properties

Another investigation explored the luminescence properties of rhenium(I) complexes derived from DPA. These studies highlighted that such complexes could serve as potential luminescent probes in biological systems, further expanding the utility of DPA in biomedical applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 222 °C at 50 mmHg |

| Antitumor Activity | Effective against MCF7, HEPG2 |

| Antimicrobial Activity | Active against various pathogens |

Q & A

Q. Key Data :

How does this compound act as a catalyst in the two-electron oxygen reduction reaction (2e⁻ ORR)?

Advanced Research Focus

DFT studies reveal dpa’s pyridyl and amino N atoms act as anchoring sites for O₂ intermediates. The catalytic mechanism involves:

- Adsorption on substrates : dpa immobilized on glassy carbon facilitates O₂ adsorption and H₂O₂ generation .

- Conformational dependence : Planar dpa geometries favor lower thermodynamic overpotentials (−0.35 V vs. RHE) compared to twisted conformations .

- Experimental validation : Rotating disk electrode (RDE) tests in 0.1 M H₂SO₄ show H₂O₂ selectivity >70% at 0.4 V vs. RHE .

Methodological Insight : Combine DFT (B3LYP/6-311++G(d,p)) with RDE voltammetry to correlate electronic structure and activity .

How can researchers analyze the thermodynamic equilibrium between octahedral and tetrahedral Co(II)-dpa complexes?

Advanced Research Focus

The equilibrium (Octahedral ⇌ Tetrahedral) is quantified via:

- UV-vis spectroscopy : Absorbance changes at λₘₐₐ track concentration shifts. A calibration curve relates [Td-Co(dpa)Cl₂] to absorbance .

- Van’t Hoff analysis : Plot lnK vs. 1/T yields ΔH° (e.g., −58 kJ/mol for Co(dpa)Cl₂) and ΔS° (−120 J/mol·K at 25°C) .

- Conductance measurements : Lower molar conductance in tetrahedral complexes confirms neutral species .

Q. Key Data :

| Temperature (°C) | K (Equilibrium Constant) |

|---|---|

| 25.5 | 0.45 |

| 38.0 | 0.32 |

| 49.0 | 0.21 |

What spectroscopic and computational methods validate the structural properties of dpa-metal complexes?

Q. Advanced Research Focus

- Vibrational spectroscopy : Far-IR spectra identify M–N stretching modes (e.g., Pt–N at 280 cm⁻¹ in Pt(dpa)Cl₂) .

- DFT calculations : B3LYP/LANL2DZ optimizations match experimental bond lengths (e.g., Pd–N = 2.05 Å vs. X-ray data) .

- Raman spectroscopy : Pyridyl ring vibrations (e.g., 1600 cm⁻¹ C=C stretches) confirm ligand integrity .

Key Insight : Discrepancies >0.1 Å between DFT and crystallographic data suggest solvent or crystal-packing effects .

How can dpa derivatives be designed to enhance catalytic or photophysical properties?

Q. Advanced Research Focus

- Substitution strategies : Introducing electron-withdrawing groups (e.g., –CF₃) on pyridyl rings lowers LUMO energy, improving O₂ adsorption .

- Luminescent complexes : Re(I)-dpa derivatives exhibit tunable emission (λₑₘ = 550–650 nm) via ligand-to-metal charge transfer (LMCT) .

- Methodology : Synthesize derivatives via nucleophilic substitution, then screen using cyclic voltammetry and time-resolved fluorescence .

How is dpa utilized in sensor design for detecting biomolecules or environmental analytes?

Q. Advanced Research Focus

- MOF-based sensors : Eu-doped Gd-MOFs functionalized with dpa detect anthrax biomarker (DPA) via Tb³⁺ luminescence quenching .

- Methodology :

- Synthesize MOFs via solvothermal methods.

- Monitor fluorescence at 278 nm excitation; DPA presence shifts emission from Eu³⁺ (615 nm) to Tb³⁺ (545 nm) .

- Sensitivity : Detection limits as low as 10 nM DPA in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.